Oxirane, 2,2',2''-[ethylidynetris(4,1-phenyleneoxymethylene)]tris-
Overview
Description
Oxirane, 2,2’,2’'-[ethylidynetris(4,1-phenyleneoxymethylene)]tris- is a complex organic compound with the molecular formula C₂₉H₂₈O₆ It is known for its unique structure, which includes multiple oxirane (epoxide) groups attached to a central ethylidynetris(4,1-phenyleneoxymethylene) backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxirane, 2,2’,2’'-[ethylidynetris(4,1-phenyleneoxymethylene)]tris- typically involves the reaction of 1,1,1-tris(4-hydroxyphenyl)ethane with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of glycidyl ether intermediates, which then undergo cyclization to form the oxirane rings. The reaction conditions generally include:
Temperature: 50-70°C
Solvent: Toluene or dichloromethane
Catalyst: Sodium hydroxide or potassium hydroxide
Reaction Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Oxirane, 2,2’,2’'-[ethylidynetris(4,1-phenyleneoxymethylene)]tris- undergoes various chemical reactions, including:
Epoxide Ring-Opening Reactions: The oxirane rings can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of corresponding adducts.
Oxidation: The compound can be oxidized to form diols or other oxidized derivatives.
Substitution Reactions: The phenylene groups can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Catalysts: Lewis acids such as boron trifluoride
Major Products Formed
Epoxide Ring-Opened Adducts: Depending on the nucleophile used, various adducts can be formed.
Oxidized Derivatives: Diols and other oxidized products.
Substituted Phenylene Derivatives: Products from electrophilic aromatic substitution reactions.
Scientific Research Applications
Oxirane, 2,2’,2’'-[ethylidynetris(4,1-phenyleneoxymethylene)]tris- has a wide range of applications in scientific research, including:
Materials Science: Used as a precursor for the synthesis of advanced polymeric materials with enhanced mechanical and thermal properties.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential as a cross-linking agent in the development of biocompatible hydrogels for tissue engineering.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants due to its excellent chemical resistance and adhesion properties.
Mechanism of Action
The mechanism of action of Oxirane, 2,2’,2’'-[ethylidynetris(4,1-phenyleneoxymethylene)]tris- primarily involves the reactivity of its oxirane rings. These rings can undergo nucleophilic attack, leading to ring-opening reactions that form covalent bonds with various substrates. This reactivity is harnessed in applications such as polymer cross-linking and surface modification. The molecular targets and pathways involved depend on the specific application and the nature of the interacting species.
Comparison with Similar Compounds
Similar Compounds
1,1,1-Tris(4-hydroxyphenyl)ethane: A precursor used in the synthesis of Oxirane, 2,2’,2’'-[ethylidynetris(4,1-phenyleneoxymethylene)]tris-.
Triglycidyl Ether of Bisphenol A: Another epoxy compound with similar reactivity but different structural features.
Epoxidized Novolac Resins: Epoxy resins derived from phenolic novolac resins, used in similar applications.
Uniqueness
Oxirane, 2,2’,2’'-[ethylidynetris(4,1-phenyleneoxymethylene)]tris- is unique due to its multiple oxirane groups and the ethylidynetris(4,1-phenyleneoxymethylene) backbone. This structure imparts distinct reactivity and properties, making it suitable for specialized applications in materials science and industrial chemistry. Its ability to form stable complexes and undergo various chemical reactions makes it a versatile compound in research and industry.
Properties
IUPAC Name |
2-[[4-[1,1-bis[4-(oxiran-2-ylmethoxy)phenyl]ethyl]phenoxy]methyl]oxirane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30O6/c1-29(20-2-8-23(9-3-20)30-14-26-17-33-26,21-4-10-24(11-5-21)31-15-27-18-34-27)22-6-12-25(13-7-22)32-16-28-19-35-28/h2-13,26-28H,14-19H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUXBECXCUZWDPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OCC2CO2)(C3=CC=C(C=C3)OCC4CO4)C5=CC=C(C=C5)OCC6CO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20888680 | |
Record name | Oxirane, 2,2',2''-[ethylidynetris(4,1-phenyleneoxymethylene)]tris- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20888680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Oxirane, 2,2',2''-[ethylidynetris(4,1-phenyleneoxymethylene)]tris- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
87093-13-8 | |
Record name | 2,2′,2′′-[Ethylidynetris(4,1-phenyleneoxymethylene)]tris[oxirane] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87093-13-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Oxirane, 2,2',2''-(ethylidynetris(4,1-phenyleneoxymethylene))tris- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087093138 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oxirane, 2,2',2''-[ethylidynetris(4,1-phenyleneoxymethylene)]tris- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Oxirane, 2,2',2''-[ethylidynetris(4,1-phenyleneoxymethylene)]tris- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20888680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1',1"-Tris-(p-hydroxyphenyl) ethane Glycidyl ether | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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